molecular formula C15H14N4O B3026168 11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one CAS No. 1051418-95-1

11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one

Cat. No. B3026168
M. Wt: 270.32 g/mol
InChI Key: NQDJXKOVJZTUJA-CQOLUAMGSA-N
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Patent
US05569760

Procedure details

The process according to claim 3, wherein 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide is heated with cyclopropylamine in the presence of 0.5 to 2 mol of calcium oxide in an inert solvent to a temperature of 130° to 150° C. over a period of 5 to 8 hours, the reaction mixture is then cooled to a temperature below 40° C. and filtered, the filter cake is washed with an inert solvent and the combined filtrates are concentrated, the residue is then diluted with an inert solvent and this solution is added to a solution or suspension of a base in an inert solvent, heated at 120° to 150° C., the reaction mixture is then kept at a temperature of 120° to 150° C. for 30 to 90 minutes, the reaction medium is then distilled off as much as possible and the residue is hydrolysed at a temperature of 20° to 90° C., the hydrolysed residue is cooled down and mixed with an inert solvent and an organic acid and the mixture is stirred at a temperature of 5° to 50° C. for 30 to 90 minutes, the product is then present as a suspension which is isolated and washed with an inert solvent, followed by water and an alcohol to give nevirapine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.25 (± 0.75) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([NH:10][C:11]2[C:12](Cl)=[N:13][CH:14]=[CH:15][C:16]=2[CH3:17])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:19]1([NH2:22])[CH2:21][CH2:20]1.[O-2].[Ca+2]>>[CH3:17][C:16]1[CH:15]=[CH:14][N:13]=[C:12]2[N:22]([CH:19]3[CH2:21][CH2:20]3)[C:2]3[N:3]=[CH:4][CH:5]=[CH:6][C:7]=3[C:8](=[O:9])[NH:10][C:11]=12 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1C(=O)NC=1C(=NC=CC1C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
1.25 (± 0.75) mol
Type
reactant
Smiles
[O-2].[Ca+2]

Conditions

Stirring
Type
CUSTOM
Details
an organic acid and the mixture is stirred at a temperature of 5° to 50° C. for 30 to 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is then cooled to a temperature below 40° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake is washed with an inert solvent
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates are concentrated
ADDITION
Type
ADDITION
Details
the residue is then diluted with an inert solvent
ADDITION
Type
ADDITION
Details
this solution is added to a solution or suspension of a base in an inert solvent
TEMPERATURE
Type
TEMPERATURE
Details
heated at 120° to 150° C.
DISTILLATION
Type
DISTILLATION
Details
the reaction medium is then distilled off as much as possible and the residue
CUSTOM
Type
CUSTOM
Details
is hydrolysed at a temperature of 20° to 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
the hydrolysed residue is cooled down
ADDITION
Type
ADDITION
Details
mixed with an inert solvent
CUSTOM
Type
CUSTOM
Details
present as a suspension which is isolated
WASH
Type
WASH
Details
washed with an inert solvent

Outcomes

Product
Details
Reaction Time
60 (± 30) min
Name
Type
product
Smiles
Name
Type
product
Smiles
CC=1C=CN=C2C1NC(=O)C=3C=CC=NC3N2C4CC4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05569760

Procedure details

The process according to claim 3, wherein 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide is heated with cyclopropylamine in the presence of 0.5 to 2 mol of calcium oxide in an inert solvent to a temperature of 130° to 150° C. over a period of 5 to 8 hours, the reaction mixture is then cooled to a temperature below 40° C. and filtered, the filter cake is washed with an inert solvent and the combined filtrates are concentrated, the residue is then diluted with an inert solvent and this solution is added to a solution or suspension of a base in an inert solvent, heated at 120° to 150° C., the reaction mixture is then kept at a temperature of 120° to 150° C. for 30 to 90 minutes, the reaction medium is then distilled off as much as possible and the residue is hydrolysed at a temperature of 20° to 90° C., the hydrolysed residue is cooled down and mixed with an inert solvent and an organic acid and the mixture is stirred at a temperature of 5° to 50° C. for 30 to 90 minutes, the product is then present as a suspension which is isolated and washed with an inert solvent, followed by water and an alcohol to give nevirapine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.25 (± 0.75) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([NH:10][C:11]2[C:12](Cl)=[N:13][CH:14]=[CH:15][C:16]=2[CH3:17])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:19]1([NH2:22])[CH2:21][CH2:20]1.[O-2].[Ca+2]>>[CH3:17][C:16]1[CH:15]=[CH:14][N:13]=[C:12]2[N:22]([CH:19]3[CH2:21][CH2:20]3)[C:2]3[N:3]=[CH:4][CH:5]=[CH:6][C:7]=3[C:8](=[O:9])[NH:10][C:11]=12 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1C(=O)NC=1C(=NC=CC1C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
1.25 (± 0.75) mol
Type
reactant
Smiles
[O-2].[Ca+2]

Conditions

Stirring
Type
CUSTOM
Details
an organic acid and the mixture is stirred at a temperature of 5° to 50° C. for 30 to 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is then cooled to a temperature below 40° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake is washed with an inert solvent
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates are concentrated
ADDITION
Type
ADDITION
Details
the residue is then diluted with an inert solvent
ADDITION
Type
ADDITION
Details
this solution is added to a solution or suspension of a base in an inert solvent
TEMPERATURE
Type
TEMPERATURE
Details
heated at 120° to 150° C.
DISTILLATION
Type
DISTILLATION
Details
the reaction medium is then distilled off as much as possible and the residue
CUSTOM
Type
CUSTOM
Details
is hydrolysed at a temperature of 20° to 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
the hydrolysed residue is cooled down
ADDITION
Type
ADDITION
Details
mixed with an inert solvent
CUSTOM
Type
CUSTOM
Details
present as a suspension which is isolated
WASH
Type
WASH
Details
washed with an inert solvent

Outcomes

Product
Details
Reaction Time
60 (± 30) min
Name
Type
product
Smiles
Name
Type
product
Smiles
CC=1C=CN=C2C1NC(=O)C=3C=CC=NC3N2C4CC4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.